molecular formula C12H13BrFNO2 B14875099 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14875099
M. Wt: 302.14 g/mol
InChI Key: NRBIMIPEVRWMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a bromo-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable pyrrolidine derivative. The reaction conditions often include the use of a lithium base in the presence of a solvent to form the intermediate (5-bromo-2-fluorophenyl)lithium, which is then reacted with a pyrrolidine derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like organolithium or Grignard reagents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding esters or amides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-fluorophenyl)-2-methylpyrrolidine-3-carboxylic acid
  • 4-(5-Bromo-2-fluorophenyl)-1-ethylpyrrolidine-3-carboxylic acid
  • 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-2-carboxylic acid

Uniqueness

4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromo and fluoro groups provides a distinct electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13BrFNO2

Molecular Weight

302.14 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13BrFNO2/c1-15-5-9(10(6-15)12(16)17)8-4-7(13)2-3-11(8)14/h2-4,9-10H,5-6H2,1H3,(H,16,17)

InChI Key

NRBIMIPEVRWMHA-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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